molecular formula C20H32N2O3 B3812440 N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide

N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide

Cat. No. B3812440
M. Wt: 348.5 g/mol
InChI Key: IOBPGHJMSXFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide, also known as ABT-089, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide is a selective agonist of the α4β2 nAChR. This receptor is widely distributed in the brain and is involved in various cognitive processes, including attention, learning, and memory. Activation of the α4β2 nAChR by this compound leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which are involved in cognitive function.

Advantages and Limitations for Lab Experiments

N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective agonist of the α4β2 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady-state concentration in the brain. It also has low oral bioavailability, which limits its use in oral dosing studies.

Future Directions

There are several future directions for the study of N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide. One direction is to investigate its potential therapeutic effects in humans. This compound has shown promising results in animal models of Alzheimer's disease, schizophrenia, and ADHD, and it would be interesting to see if these effects translate to humans. Another direction is to investigate the role of the α4β2 nAChR in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Finally, there is a need for the development of more potent and selective agonists of the α4β2 nAChR, which could lead to the development of more effective treatments for neurological and psychiatric disorders.

Scientific Research Applications

N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-[[1-(2,2-dimethylpropyl)piperidin-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-20(2,3)14-22-8-6-7-15(13-22)12-21-19(23)16-9-17(24-4)11-18(10-16)25-5/h9-11,15H,6-8,12-14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBPGHJMSXFZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC(C1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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